
Diphenyl sulfide
Overview
Description
- Diphenylsulfone (C12H10O2S), with a melting point of 125-129°C, is a white crystalline compound.
- It’s also known by other names such as diphenyl sulphone, 1,1’-sulfonylbisbenzene, and phenyl sulphone.
- Commonly used in organic synthesis, it serves as a plasticizer and acaricide (used to kill mites).
- Diphenylsulfone is soluble in hot ethanol, ether, and benzene, but only slightly soluble in hot water.
Preparation Methods
- Synthesis: Diphenylsulfone can be synthesized from phenol and sulfuric acid.
- Reaction conditions: The reaction occurs in an aromatic solvent with acid catalysts present.
- Process: Stirring, reflux, filtration, crystallization, and drying yield a solution containing 2,4’-dihydroxydiphenylsulfone, which is then evaporated and purified to obtain diphenylsulfone .
Chemical Reactions Analysis
- Diphenylsulfone undergoes various reactions:
- Oxidation: It can be oxidized to the sulfoxide using hydrogen peroxide.
- Other reactions: Further investigations are needed to explore its reactivity with specific reagents and conditions.
Scientific Research Applications
Photopolymer and Photoinitiator Applications
Diphenyl sulfide serves as a precursor to triarylsulfonium salts, which are widely used as photoinitiators in UV-curable coatings and inks. These compounds initiate polymerization upon exposure to UV light, enabling the rapid curing of coatings used in various applications, including:
- Coatings : Used in automotive and industrial coatings for enhanced durability.
- Inks : Employed in printing processes to achieve quick-drying inks.
Case Study: High Refractive Index Photopolymers
A recent study demonstrated the synthesis of high refractive index this compound photopolymers that can be utilized as antireflection coatings for solar cells. These photopolymers exhibit excellent thermal stability and optical properties, making them suitable for enhancing the efficiency of photovoltaic devices .
Agricultural Chemistry
This compound is utilized as an intermediate in the synthesis of various agrochemicals. It acts as a building block for compounds used in pest control and plant protection products.
- Fungicides : It is a metabolite of the fungicide edifenphos, contributing to its effectiveness against fungal pathogens .
- Pesticides : Its derivatives are involved in developing various pesticides aimed at improving crop yields.
Environmental Science
Research has identified this compound and its derivatives as pollutants that can bioaccumulate in the environment. Polychlorinated diphenyl sulfides (PCDPSs), a class of compounds derived from this compound, have raised concerns due to their persistence and potential toxicity.
- Bioaccumulation Studies : PCDPSs have been shown to accumulate in aquatic organisms, leading to adverse effects on health and development . This highlights the need for ongoing research into their environmental impact.
Chemical Synthesis
In organic chemistry, this compound is employed as a reagent or catalyst in various reactions:
- Oxidation Reactions : It can be oxidized to form diphenyl sulfoxide, which is useful in synthesizing other chemical compounds .
- Metal Extraction : this compound is also utilized in extracting metals from ores due to its ability to form stable complexes with metal ions .
Industrial Applications
This compound finds use in several industrial processes:
- Catalysis : It acts as a catalyst in certain chemical reactions, improving reaction rates and yields.
- Solvents : Due to its solubility properties, it serves as a solvent for various organic reactions .
Mechanism of Action
- Detailed mechanisms remain elusive due to limited research. Further studies are needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Diphenylsulfone’s uniqueness lies in its structure and properties.
- Similar compounds include diphenyl sulfide (C12H10S) and other sulfones.
Biological Activity
Diphenyl sulfide (DPS), a compound with the molecular formula CHS, is an organosulfur compound that has garnered attention for its diverse biological activities and applications. This article explores its biological activity, including toxicity, environmental impact, and potential therapeutic uses, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound consists of two phenyl groups attached to a sulfur atom. Its structure allows for various chemical reactions, making it significant in both industrial and biological contexts.
Toxicological Profile
Toxicity Studies
this compound has been identified as a severe skin irritant and has shown adverse effects in animal studies. Notably, a 13-week oral study in rats indicated changes in liver and bladder weights, along with effects on food intake, highlighting its potential toxicity .
Environmental Impact
Research on polychlorinated diphenyl sulfides (PCDPSs), which are derivatives of this compound, indicates that these compounds are persistent in the environment and can bioaccumulate in living organisms. They have been linked to various health issues, including acute liver injury and reproductive disorders in vertebrates . The oxidative stress induced by PCDPSs is associated with activation of aryl hydrocarbon receptors, raising concerns about their impact on ecosystem health .
Biological Activity
Antioxidant Properties
this compound exhibits antioxidant activity, which is significant in mitigating oxidative stress-related diseases. Studies have indicated that it can act as a primary antioxidant, potentially preventing cellular damage from free radicals .
Corrosion Inhibition
Recent studies have explored the use of this compound derivatives as corrosion inhibitors. For instance, diaryl sulfide derivatives have shown promise in inhibiting iron corrosion through favorable adsorption processes on metallic surfaces. Computational studies using density functional theory (DFT) have demonstrated that these compounds can outperform traditional inhibitors like dapsone .
Case Studies
-
Corrosion Inhibition Study
- Objective: To evaluate the efficacy of this compound derivatives as corrosion inhibitors.
- Methodology: The study employed DFT calculations to assess the electronic properties and adsorption energies of various diaryl sulfides.
- Findings: Five derivatives exhibited higher inhibition efficiency compared to dapsone, particularly those with lower dipole moments. The results suggest that structural modifications can enhance the performance of this compound derivatives as corrosion inhibitors .
-
Toxicological Assessment
- Objective: To determine the toxic effects of this compound on mammalian systems.
- Methodology: A 13-week oral toxicity study was conducted on rats.
- Findings: Significant alterations in liver and bladder weights were observed, alongside reduced food intake. These findings underscore the need for cautious handling and regulation of this compound in industrial applications .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing diphenyl sulfide in laboratory settings?
- Methodological Answer : this compound is commonly synthesized via Friedel-Crafts thioetherification, where thiols react with aryl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Characterization involves:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR peaks (e.g., aromatic protons at δ 7.2–7.5 ppm).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity and molecular ion peak (m/z 186 for C₁₂H₁₀S).
- Refractive Index/Density : Cross-check with literature values (n²⁰/D = 1.6327; density = 1.113 g/mL at 20°C) .
- Safety Compliance : Include flammability data (flash point = 113°C) and WGK 3 classification for environmental toxicity .
Q. What safety considerations are critical when handling this compound in laboratory experiments?
- Methodological Answer :
- Storage : Keep in tightly closed containers in well-ventilated areas away from oxidizers .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (H315 hazard code) .
- Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How do the dielectric properties of this compound compare to other sulfur-containing model compounds?
- Methodological Answer : Dielectric constant (ε') decreases with increasing frequency. This compound (ε' = 0.34) exhibits lower ε' than its oxidized forms (diphenyl sulfoxide: ε' = 0.61; diphenyl sulfone: ε' = 1.24). This trend is attributed to increased polarity upon oxidation. Comparative studies should use impedance spectroscopy across 10³–10⁶ Hz frequencies .
Advanced Research Questions
Q. How do vanadium-doped titanium dioxide catalysts influence the selective oxidation of this compound to sulfones?
- Methodological Answer :
- Catalyst Preparation : Use incipient wetness impregnation to load vanadium (0.02–0.18 mass%) onto TiO₂. Calcination at 400–600°C stabilizes anatase-rutile phase mixtures .
- Characterization : Employ UV-Vis DRS to confirm vanadium oxide species and cyclic voltammetry to assess redox activity.
- Performance : Lower vanadium content (0.02 mass%) maximizes diphenyl sulfone yield (∼85% conversion) due to optimal dispersion and reduced pore blockage .
Q. What methodological approaches are used to resolve contradictions in this compound oxidation pathways reported across studies?
- Methodological Answer :
- Radical Scavenger Experiments : Add tert-butyl alcohol (t-BuOH) to quench hydroxyl radicals (HO•). A drop in conversion (e.g., from 70% to 30%) confirms HO•’s role in sulfide→sulfoxide pathways .
- Comparative Kinetic Studies : Use in situ FTIR to track intermediate sulfoxide (Ph₂SO) and sulfone (Ph₂SO₂) formation rates under varying O₂ pressures.
- Peer Review : Engage experts to evaluate potential confounding variables (e.g., light intensity in photocatalysis) .
Q. How can QSPR models predict thermodynamic properties of polychlorinated this compound derivatives?
- Methodological Answer :
- Descriptor Selection : Use molecular connectivity indices and electronegativity distance vectors to encode structural features (e.g., chlorine substitution patterns) .
- Model Validation : Apply leave-one-out cross-validation; achieve mean deviations <1% for entropy (S⁰) and enthalpy (H⁰).
- Applications : Predict properties like heat capacity (C₀ᵥ) for environmental risk assessments of chlorinated derivatives .
Q. What factors determine the selectivity of this compound oxidation to sulfoxides versus sulfones in photocatalytic systems?
- Methodological Answer :
- Light Wavelength : UV (>320 nm) excites TiO₂, generating electron-hole pairs. Shorter wavelengths favor sulfone production via prolonged O₂•⁻ activity .
- Catalyst Morphology : Mesoporous TiO₂ enhances sulfoxide selectivity (∼80%) by limiting over-oxidation through controlled reactant diffusion .
Q. How does calcination temperature impact the phase composition and catalytic activity of TiO₂-based catalysts in this compound oxidation?
- Methodological Answer :
- In Situ HT-XRD : Monitor anatase-to-rutile transition at 500–700°C. Higher calcination temperatures reduce surface area but stabilize reactive {001} facets .
- Activity Correlation : Catalysts calcined at 550°C achieve 92% sulfide conversion due to optimal phase mixing (anatase:rutile = 70:30) and vanadium dispersion .
Properties
IUPAC Name |
phenylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYMSROWYAPPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59371-97-0 | |
Record name | Benzene, 1,1′-thiobis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59371-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8044383 | |
Record name | Diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |
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Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Phenyl sulfide | |
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CAS No. |
139-66-2 | |
Record name | Diphenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139662 | |
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Record name | Diphenyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4568 | |
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Record name | Benzene, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |
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Record name | Diphenyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5P3Y93MNR | |
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Retrosynthesis Analysis
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